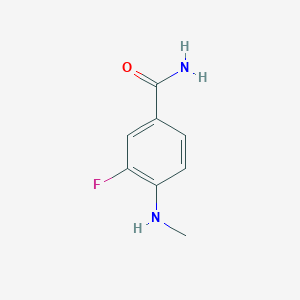

3-Fluoro-4-(methylamino)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O |

|---|---|

Molecular Weight |

168.17 g/mol |

IUPAC Name |

3-fluoro-4-(methylamino)benzamide |

InChI |

InChI=1S/C8H9FN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12) |

InChI Key |

SEKCOVZOSYBXIP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)N)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Fluoro 4 Methylamino Benzamide and Analogous Fluorinated Benzamides

De Novo Synthesis Approaches

The creation of the fundamental benzamide (B126) structure from simpler starting materials is a critical phase in the synthesis of 3-fluoro-4-(methylamino)benzamide. This typically involves the formation of an amide bond, a widely studied reaction in organic chemistry. nih.gov

Amidation Reactions and Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction. fishersci.co.uk To overcome this, the carboxylic acid is typically activated to make it more electrophilic. fishersci.co.uk This can be achieved by converting the acid into a more reactive form, such as an acyl chloride or an anhydride, which then readily reacts with an amine. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is a cornerstone of amide synthesis. fishersci.co.uk

A variety of coupling reagents have been developed to facilitate amide bond formation, particularly in peptide synthesis, and these methods are applicable to the synthesis of benzamides. fishersci.co.uk These reagents primarily work by creating a highly activated ester intermediate. fishersci.co.ukhepatochem.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukpeptide.com They react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then converted to the amide by the amine. fishersci.co.uk To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often employed. fishersci.co.uknih.gov

Onium Salts: Phosphonium reagents (e.g., PyAOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that lead to rapid reaction times and minimal side products. hepatochem.compeptide.com These reagents react with carboxylic acids to form active esters that readily couple with amines. luxembourg-bio.com

The choice of coupling reagent and reaction conditions depends on the specific substrates and desired purity of the final product. hepatochem.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC fishersci.co.ukpeptide.com | HOBt, HOAt fishersci.co.uknih.gov |

| Phosphonium Salts | PyAOP peptide.com | |

| Aminium/Uronium Salts | HATU, HBTU, TBTU peptide.com | HOBt peptide.com |

Formation of the Benzamide Core

The benzamide core is a common structural motif in many biologically active compounds. nih.gov The fundamental method for its formation is the reaction of an activated benzoic acid derivative with an amine. nih.gov For instance, benzoyl chloride can be reacted with ammonia (B1221849) to produce benzamide. youtube.com

In a more complex synthesis, such as that of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the benzamide moiety can be introduced through a sequence of reactions involving N-oxidation followed by C2-amidation. mdpi.com This highlights the versatility of synthetic approaches to construct the benzamide core within a larger molecular framework.

Strategic Introduction of Fluorine and Methylamino Moieties

The introduction of fluorine and a methylamino group onto the benzene (B151609) ring requires careful consideration of regioselectivity to obtain the desired 3-fluoro-4-(methylamino) substitution pattern.

Regioselective Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring can be achieved through either nucleophilic or electrophilic fluorination methods. wikipedia.org The choice between these two strategies is often dictated by the electronic nature of the substrate.

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion source. numberanalytics.com This reaction, often an SNAr (nucleophilic aromatic substitution) process, is favored for electron-deficient aromatic rings. alfa-chemistry.comacs.org

Common nucleophilic fluorinating agents include:

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective but require high temperatures and are highly basic. alfa-chemistry.comalfa-chemistry.com

Tetrabutylammonium Fluoride (TBAF): This reagent is soluble in organic solvents and can displace leaving groups like chlorides or tosylates. alfa-chemistry.com Anhydrous TBAF shows significantly higher reactivity compared to its hydrated form. acsgcipr.org

HF-based Reagents: Complexes of hydrogen fluoride with organic bases, such as pyridine-HF (Olah's reagent), offer improved safety and reactivity. alfa-chemistry.comalfa-chemistry.com

The reactivity of leaving groups in nucleophilic aromatic substitution generally follows the order F > NO₂ > Cl > Br > I. nih.gov Microwave irradiation has been shown to accelerate these reactions. nih.gov

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent Type | Examples |

| Alkali Metal Fluorides | KF, CsF alfa-chemistry.comalfa-chemistry.com |

| Tetraalkylammonium Fluorides | TBAF alfa-chemistry.com |

| HF-based Reagents | Pyridine-HF, Triethylamine-HF alfa-chemistry.comalfa-chemistry.com |

Electrophilic fluorination is the method of choice for electron-rich aromatic compounds. acs.org This approach utilizes reagents that deliver an electrophilic fluorine atom ("F+"). acs.org The development of N-F reagents has been a significant advancement, offering safer and more stable alternatives to earlier reagents like elemental fluorine or hypofluorites. wikipedia.orgacs.org

Prominent electrophilic fluorinating agents include:

N-Fluorosulfonimides: N-Fluorobenzenesulfonimide (NFSI) is a widely used, effective, and stable reagent. wikipedia.org

Selectfluor® (F-TEDA-BF₄): This is a powerful and versatile electrophilic fluorinating agent with high thermal stability. alfa-chemistry.com It is effective for fluorinating electron-rich aromatic compounds. alfa-chemistry.com

N-Fluoropyridinium salts: These cationic reagents exhibit enhanced reactivity due to the electron-withdrawing nature of the pyridinium (B92312) ring. wikipedia.org

The mechanism of electrophilic fluorination can be complex and is thought to proceed through the formation of a Wheland complex (a sigma complex). researchgate.net The regioselectivity of the reaction is influenced by the directing effects of the substituents already present on the aromatic ring. For instance, in the synthesis of certain fluorinated quinolines, Selectfluor® has been used to achieve regioselective C-H fluorination. rsc.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation |

| N-Fluorobenzenesulfonimide wikipedia.org | NFSI |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) alfa-chemistry.com | Selectfluor® |

| N-Fluoro-o-benzenedisulfonimide wikipedia.org | NFOBS |

Radical Fluorination Methods

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of fluorinated benzamides. Radical fluorination has emerged as a powerful tool, but its application has been refined through successive generations of reagents to overcome initial limitations. nih.gov

The first generation of radical fluorinating agents, such as elemental fluorine (F₂), were highly reactive and hazardous, limiting their practical use in synthesis. nih.gov The second generation, including N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, offered improved handling and reactivity. However, their highly electrophilic nature often leads to undesired side reactions, and they can require metal catalysts. nih.govnih.gov

A significant advancement is the development of a third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides (NFASs). nih.govresearchgate.net These reagents are designed for radical fluorination under mild conditions. nih.gov A key feature of NFASs is their N-F bond dissociation energy (BDE), which is 30–45 kJ mol⁻¹ lower than that of second-generation reagents. This lower BDE promotes clean radical fluorination processes over unwanted electrophilic side reactions. nih.govresearchgate.net The utility of NFASs has been demonstrated in the metal-free radical hydrofluorination of alkenes, which can include an efficient remote C-H fluorination via a 1,5-hydrogen atom transfer. nih.gov

Table 1: Comparison of Radical Fluorinating Agent Generations

| Generation | Representative Reagents | Key Characteristics | Limitations |

|---|---|---|---|

| First | Elemental Fluorine (F₂) | High reactivity | Hazardous, non-selective |

| Second | NFSI, Selectfluor® | Electrophilic fluorine source, easier to handle than F₂ | Strongly electrophilic, can lead to side reactions, may require metal catalysts nih.govnih.gov |

| Third | N-fluoro-N-arylsulfonamides (NFASs) | Lower N-F BDE, promotes clean radical reactions, suitable for mild conditions nih.gov | Newer class of reagents, substrate scope still under exploration |

Introduction of the Methylamino Group

The installation of the methylamino group at the C4 position, ortho to the fluorine atom, is typically achieved through nucleophilic aromatic substitution (SNAr) or reductive amination pathways. A common strategy involves starting with a precursor containing a good leaving group, such as a nitro group, which activates the aromatic ring for nucleophilic attack.

For instance, a plausible route to a precursor for this compound would start with 2-fluoro-4-nitrotoluene (B45272). The nitro group strongly activates the C4 position, facilitating the displacement of a hypothetical leaving group by methylamine. More commonly, the nitro group itself is converted to the desired amine. A typical sequence involves the reduction of the nitro group to an amino group, followed by methylation. For example, in the synthesis of the analogous 4-amino-2-fluoro-N-methylbenzamide, a Pd/C catalytic hydrogenation is used to reduce a nitro group to an amine with high yield (98%) and purity (>98%). google.com Following the reduction, the resulting primary amine can be selectively methylated using reagents like dimethyl sulfate (B86663) to yield the final methylamino group. nih.gov

Advanced Catalytic Methods

Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. These methods are central to the synthesis of substituted benzamides.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

Transition metal-catalyzed cross-coupling reactions are fundamental for forming C-C and C-heteroatom bonds. While not directly documented for the specific synthesis of this compound in the provided context, reactions like the Suzuki, Hiyama, and Buchwald-Hartwig couplings are standard methods for assembling the core structure of such molecules. rsc.org

For example, a Suzuki coupling could be envisioned to unite a boronic acid derivative of a fluorinated benzene with a suitable amide-containing coupling partner. The Hiyama cross-coupling, which uses organosilicon reagents, offers an alternative due to the low cost, low toxicity, and stability of the silicon reagents. nih.gov Palladium-catalyzed systems, sometimes supported on magnetic nanoparticles (e.g., Pd/Fe₃O₄) for easy recovery, are often employed for these transformations, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

C-H Functionalization Approaches

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. In the context of fluorinated benzamides, C-H functionalization can be a powerful method for introducing the fluorine atom. As mentioned previously, the use of third-generation N-fluoro-N-arylsulfonamides (NFASs) enables remote C-H fluorination. nih.govresearchgate.net This process can occur via a 1,5-hydrogen atom transfer, where a radical generated elsewhere in the molecule abstracts a hydrogen atom from a specific C-H bond, which is then trapped by the fluorinating agent. nih.gov This strategy allows for the precise installation of fluorine at positions that might be difficult to access through traditional electrophilic or nucleophilic aromatic substitution methods.

Organophotoredox Catalysis in Benzamide Synthesis

Visible-light organophotoredox catalysis has emerged as a green and powerful platform for organic synthesis. nih.gov This approach uses organic dyes or metal-free photocatalysts to absorb visible light and initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. nih.govrsc.org

In the realm of benzamide synthesis, organophotoredox catalysis has been successfully applied to C-N bond formation. For example, Eosin Y has been used as a photocatalyst for the N-monoalkylation of benzamides with benzyl (B1604629) alcohols. nih.gov Other systems utilize organic photocatalysts like 10-aryl-10H-phenothiazine to activate carbon-halide bonds, leading to aryl radicals that can undergo various transformations to build complex amide-containing structures. rsc.orgresearchgate.net These methods benefit from being environmentally friendly, often using air as a green oxidant, and operating at room temperature, which expands the functional group tolerance. nih.govresearchgate.net

Table 2: Examples of Organic Photocatalysts in Amide Synthesis

| Photocatalyst | Reaction Type | Key Features |

|---|---|---|

| Eosin Y | N-alkylation of benzamides with alcohols | Metal-free, cost-effective, visible-light mediated nih.gov |

| 10-Aryl-10H-phenothiazine | Divergent transformations of o-halogenated benzamides | Powerful reducing organic photocatalyst, operates at room temperature rsc.org |

| 4CzIPN, 5MeOCzBN | Dehydrogenative coupling of alcohols and amines | Forms amides directly from simpler precursors, uses air as an oxidant researchgate.net |

Synthesis of this compound Precursors

The synthesis of the final target molecule relies heavily on the availability of appropriately substituted precursors. A common and versatile starting material for many fluorinated aromatic compounds is a nitrotoluene derivative. For this compound, a logical precursor is 3-fluoro-4-nitrobenzoic acid or its derivatives.

A practical synthetic route could begin with 2-fluoro-4-nitrotoluene . google.com This starting material can undergo oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate. The resulting 2-fluoro-4-nitrobenzoic acid is a key intermediate. This intermediate then has the necessary functional groups in place for subsequent transformations: the carboxylic acid can be converted to the primary amide (benzamide), and the nitro group can be reduced to an amine, which is then methylated to form the final product.

An alternative precursor is 3-fluoro-4-methylbenzonitrile . google.combldpharm.com The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions. This would be followed by functionalization of the aromatic ring, though this route may be less direct for introducing the methylamino group at the desired position. The synthesis starting from 2-fluoro-4-nitrotoluene generally provides a more convergent and regiochemically controlled pathway. google.com

Derivatization from 3-Fluoro-4-(methylamino)benzoic Acid

A primary and direct method for the synthesis of this compound involves the derivatization of its corresponding carboxylic acid, 3-fluoro-4-(methylamino)benzoic acid. This transformation is a fundamental reaction in organic chemistry, typically proceeding through an amide coupling reaction. The general approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

The table below outlines a typical reaction sequence for this type of derivatization.

| Step | Reactants | Reagents | Product |

| 1 | 4-Chloro-3-nitrobenzoic acid, Methylamine | - | 4-(Methylamino)-3-nitrobenzoic acid |

| 2 | 4-(Methylamino)-3-nitrobenzoic acid | Thionyl chloride, DMF (catalyst) | 4-(Methylamino)-3-nitrobenzoyl chloride |

| 3 | 4-(Methylamino)-3-nitrobenzoyl chloride, Methylamine | Methylene chloride | N-Methyl-4-(methylamino)-3-nitrobenzamide |

This table illustrates a representative synthesis of a substituted benzamide, highlighting the key transformations from a starting benzoic acid.

Hydrolysis and Functional Group Transformations of Benzonitrile (B105546) Derivatives

An alternative and widely utilized strategy for the synthesis of benzamides is the hydrolysis of benzonitrile derivatives. This method is particularly useful for introducing the amide functionality at a late stage in a synthetic sequence. The nitrile group (-C≡N) can be converted to a primary amide group (-CONH₂) under either acidic or basic conditions.

For example, benzonitriles can be hydrolyzed to benzamides using 90% sulfuric acid with heating. prepchem.com Another approach involves the use of hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution, which can convert benzonitrile to benzamide at a milder temperature of 40°C. prepchem.com

The synthesis of fluorinated benzamides can also be achieved from the corresponding fluorinated benzonitriles. These precursors are often prepared through halogen exchange reactions, where a chloro-substituted benzonitrile is treated with a fluoride source, such as an alkali metal fluoride, often in the presence of a phase transfer catalyst to improve reaction efficiency. google.com Once the fluorinated benzonitrile is obtained, it can be subjected to hydrolysis to yield the desired fluorinated benzamide.

Research has also explored direct conversion of aryl nitriles to aryl amides to avoid the often harsh conditions of full hydrolysis to a carboxylic acid followed by amidation. researchgate.net One such method involves the reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H). nih.gov This reaction proceeds through a proposed superelectrophilic intermediate, leading to the formation of a protonated benzonitrile, which upon hydrolytic work-up yields the benzamide. nih.gov

The following table summarizes different methods for the conversion of benzonitriles to benzamides.

| Starting Material | Reagents/Conditions | Product |

| Benzonitrile | 90% H₂SO₄, heat | Benzamide |

| Benzonitrile | 10% H₂O₂, 10% NaOH, 40°C | Benzamide |

| Arene, Cyanoguanidine | CF₃SO₃H, 60°C, then H₂O | Benzamide |

This interactive table provides an overview of various methodologies for the synthesis of benzamides from benzonitrile precursors.

Scalability Considerations and Process Optimization in Synthesis Research

The transition from laboratory-scale synthesis to large-scale production of this compound and its analogs presents several challenges that necessitate careful process optimization. Key considerations include reaction efficiency, cost of starting materials and reagents, safety, and environmental impact.

For syntheses involving fluorination, the choice of fluorinating agent is critical. While some reagents are effective on a small scale, their cost, toxicity, or instability may render them unsuitable for industrial production. thieme-connect.de Research into more practical and safer fluorinating agents is an ongoing effort. acs.org

The use of microreactors and continuous flow chemistry is an emerging strategy for optimizing the synthesis of pharmaceutical intermediates. researchgate.net These systems offer advantages such as improved heat and mass transfer, precise control over reaction parameters (temperature, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net Modeling and simulation using computational fluid dynamics (CFD) can be a valuable tool for designing and optimizing continuous flow reactors, reducing the need for extensive experimentation. researchgate.net

For instance, in the synthesis of N-(3-amino-4-methylphenyl)benzamide, a continuous flow microreactor system was developed to control the selective acylation of 4-methylbenzene-1,3-diamine. researchgate.net This approach helps to manage the formation of byproducts, which is a common challenge in batch processes. researchgate.net Increasing the temperature and residence time in the microreactor was found to enhance the production of the desired product. researchgate.net

The development of robust and scalable synthetic routes is crucial for the cost-effective manufacturing of fluorinated benzamides. This often involves a multi-pronged approach that includes:

Route scouting: Identifying the most efficient and economical synthetic pathway.

Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and minimize impurities.

Development of purification methods: Establishing efficient and scalable purification techniques to ensure the final product meets the required quality standards.

Ultimately, the goal of process optimization is to develop a synthesis that is not only high-yielding but also safe, reproducible, and economically viable on an industrial scale.

Structural Analysis and Conformational Investigations of 3 Fluoro 4 Methylamino Benzamide

Spectroscopic Characterization Techniques

The characterization of 3-Fluoro-4-(methylamino)benzamide using standard spectroscopic methods is crucial for confirming its molecular structure and understanding the electronic environment of its constituent atoms. However, specific experimental data from these techniques are not currently available.

Advanced Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for determining the precise arrangement of atoms within a molecule. ¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the aromatic protons, the methyl group protons, and the amine and amide protons. The number of signals, their chemical shifts, and their coupling patterns would be invaluable for confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the methylamino and benzamide (B126) moieties.

Similarly, ¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts would be indicative of the electronic effects of the fluorine, methylamino, and benzamide groups on the benzene ring. Without experimental spectra, a detailed analysis of the chemical shifts and coupling constants for this compound cannot be performed.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amide and the secondary amine, the C=O stretching vibration of the amide, C-N stretching vibrations, C-F stretching vibrations, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the methyl group. A detailed table of expected vibrational frequencies cannot be compiled without access to an experimental FT-IR spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This technique would be used to verify the molecular formula of this compound as C₈H₉FN₂O. The exact mass measurement would provide strong evidence for the presence of the specific number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. While the molecular formula is known, specific HRMS data would provide definitive experimental confirmation.

Solid-State Structural Elucidation

The study of the solid-state structure of this compound would provide insights into its three-dimensional arrangement and the intermolecular forces that govern its crystal packing.

X-ray Diffraction Crystallography of Fluorinated Benzamide Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the conformation of the molecule in the solid state, including the planarity of the benzamide group and the orientation of the methylamino substituent. The lack of published crystallographic data for this specific compound means that a detailed analysis of its crystal structure is not possible at this time.

Hirshfeld Surface Analysis for Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained. For this compound, a Hirshfeld surface analysis would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces.

The primary intermolecular interactions expected for this compound would involve the amide and methylamino groups, as well as the fluorine atom. The N-H groups of the amide and methylamino moieties are potential hydrogen bond donors, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. The aromatic ring can also participate in π-π stacking and C-H···π interactions.

A quantitative analysis of the Hirshfeld surface is often presented through 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For a related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, the major contributions to the Hirshfeld surface were from H···H (39.7%) and F···H/H···F (19.2%) contacts nih.gov. Similarly, in another benzamide derivative, H···H interactions were found to be the most significant, contributing 40.9% to the Hirshfeld surface researchgate.net. Based on these findings, a hypothetical breakdown of the intermolecular contacts for this compound is presented in the table below.

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-45% |

| O···H/H···O | ~20-25% |

| C···H/H···C | ~15-20% |

| F···H/H···F | ~10-15% |

| N···H/H···N | ~5-10% |

Conformational Landscape and Molecular Geometry

The benzamide moiety is a key structural feature of many biologically active compounds. Its conformation is primarily described by the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In the crystal structure of 3-Fluoro-N-(p-tolyl)benzamide, the amide –NHCO– mean plane is twisted with respect to the fluorobenzene ring, with a dihedral angle of 28.6 (2)° nih.govnih.gov. In another related molecule, 3-Methyl-N-(4-methylphenyl)benzamide, the central amide core is twisted by 30.24 (4)° out of the plane of the 3-methylphenyl ring researchgate.net.

These values indicate that a non-planar conformation is generally preferred, which can be attributed to steric hindrance and electronic effects. For this compound, a similar twisted conformation of the benzamide moiety is expected. The key dihedral angles that define the conformation of the benzamide portion of the molecule are illustrated in the table below.

Table 2: Key Dihedral Angles in the Benzamide Moiety of Related Compounds

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 3-Fluoro-N-(p-tolyl)benzamide | 28.6 (2) | nih.govnih.gov |

| 3-Methyl-N-(4-methylphenyl)benzamide | 30.24 (4) | researchgate.net |

Studies on fluorinated benzamides have shown that fluorine substitution can lead to the suppression of disorder in crystals without significantly altering the packing motif acs.orgnih.gov. While the role of fluorine in dictating crystal structure is often considered weak, its presence can lead to a less dense lattice energy landscape, making disorder less probable acs.orgnih.gov.

The introduction of a fluorine atom at the 3-position of the benzamide ring in this compound is expected to influence the electronic distribution within the aromatic ring and potentially affect the dihedral angle of the benzamide moiety. The fluorine atom can engage in intramolecular interactions, such as C-H···F contacts, which can further stabilize certain conformations. Theoretical calculations using methods like Density Functional Theory (DFT) can provide deeper insights into the conformational effects of fluorine substitution researchgate.net. The positioning of the fluorine atom can also influence intermolecular interactions, potentially leading to the formation of C-H···F hydrogen bonds in the crystal lattice nih.gov.

Computational Chemistry and Chemoinformatics Research on 3 Fluoro 4 Methylamino Benzamide

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is a widely used approach for investigating the properties of molecules due to its favorable balance of accuracy and computational cost. In studies of related benzamide (B126) derivatives, the B3LYP functional with a 6-31G(d,p) basis set is a commonly employed level of theory to obtain optimized molecular geometries and electronic properties. Such calculations for 3-Fluoro-4-(methylamino)benzamide would provide a detailed picture of its electron distribution and how this influences its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, the HOMO-LUMO gap for the parent molecule, benzamide, has been calculated to be approximately 5.611 eV. The introduction of substituents, such as the fluoro and methylamino groups in this compound, would be expected to alter these energy levels and the resulting gap.

Table 1: Frontier Orbital Energies and Energy Gaps for Benzamide and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide | -6.724 | -1.071 | 5.653 |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.38 |

| N,N-diphenethyl benzamide | -6.22 | -0.77 | 5.45 |

This data is illustrative and based on calculations of related benzamide structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map of this compound, regions of negative potential (typically colored in shades of red) would be expected around the electronegative fluorine and oxygen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) would likely be found near the hydrogen atoms of the amine and amide groups, highlighting potential sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A "soft" molecule is generally more reactive than a "hard" molecule. These indices are calculated using the energies of the frontier orbitals.

Table 2: Calculated Reactivity Indices for Benzamide

| Parameter | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.8975 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.8975 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.8265 |

| Chemical Softness (S) | 1/(2η) | 0.1769 |

This data is illustrative and based on calculations for the parent benzamide molecule.

Molecular Modeling and Simulation

Beyond static electronic properties, computational methods can also explore the dynamic nature of molecules.

Molecules are not rigid structures and can exist in various three-dimensional arrangements called conformations. Conformational sampling is the process of exploring these different possibilities to identify the most stable, low-energy conformations. This is typically followed by energy minimization, a computational process that refines the geometry of a conformation to find its lowest energy state. For this compound, key considerations for conformational analysis would include the rotation around the C-N bonds of the amide and methylamino groups, as well as the orientation of the benzamide group relative to the phenyl ring. The presence of the fluorine atom can introduce specific steric and electronic effects that influence the preferred conformations. For example, studies on related fluorinated compounds have shown that fluorine substitution can significantly alter the conformational preferences of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the dynamic nature of molecules and their interactions with biological targets. bgu.ac.il By applying the principles of Newtonian mechanics, MD simulations can model the movement of atoms and molecules over time, providing crucial information on conformational changes, binding stability, and the energetics of ligand-receptor interactions. bgu.ac.il

In the context of benzamide derivatives, MD simulations have been instrumental in understanding their behavior at the atomic level. For instance, studies on various benzamide analogues have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.gov A 15-nanosecond MD simulation, for example, was used to validate the stability of a complex between a benzamide derivative and its target protein, FtsZ, a key protein in bacterial cell division. nih.gov This type of analysis is vital for ensuring that a potential drug molecule maintains its optimal binding orientation and interactions within the target's active site over time.

Furthermore, MD simulations can elucidate the specific interactions that contribute to binding affinity. For example, simulations have revealed crucial hydrogen bond interactions between benzamide inhibitors and amino acid residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299 in the FtsZ active site. nih.gov The binding free energies of these interactions can also be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), providing a quantitative measure of binding strength. nih.govnih.gov

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous benzamide structures are directly transferable. Such simulations would be invaluable in predicting its dynamic behavior, interaction with specific biological targets, and the stability of the resulting complex.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential components of modern drug discovery, enabling researchers to establish a mathematical relationship between the chemical structure of a compound and its biological activity. archivepp.comdrugdesign.org These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com

Development of Ligand-Based Pharmacophore Models for Related Benzamides

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to interact with a specific biological target and elicit a desired response. mdpi.com

Numerous studies have focused on developing pharmacophore models for various series of benzamide derivatives to understand their structure-activity relationships. For example, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors. nih.gov This model comprised one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a five-point pharmacophore model with two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.netnih.gov

These models are typically generated from a set of known active and inactive compounds and are validated for their ability to distinguish between the two. mdpi.com The validated pharmacophore can then be used as a 3D query to screen large compound databases to identify novel molecules with the potential for similar biological activity. rsc.org

| Study Focus | Pharmacophore Features | Reference |

| FtsZ Inhibitors | 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings | nih.gov |

| HDAC Inhibitors | 2 Aromatic Rings, 2 Hydrogen Bond Donors, 1 Hydrogen Bond Acceptor | researchgate.netnih.gov |

| Glucokinase Activators | 1 Acceptor, 1 Donor, 2 Aromatic Rings | nih.gov |

Atom-Based 3D-QSAR Analysis for Activity Prediction

Atom-based 3D-QSAR is a computational technique that correlates the 3D properties of molecules with their biological activities to create a predictive model. drugdesign.org This method generates cubes around aligned molecules that represent favorable (blue) and unfavorable (red) regions for specific properties like steric bulk, electrostatic potential, and hydrophobicity. nih.gov These visual representations provide intuitive guidance for modifying a molecule to enhance its activity.

Several 3D-QSAR studies have been successfully conducted on benzamide derivatives. For instance, a statistically significant 3D-QSAR model was developed for FtsZ inhibitors based on a pharmacophore hypothesis, yielding a good correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213. nih.gov This indicates a robust and predictive model. Similarly, a 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors showed an excellent correlation coefficient (r²) of 0.99 and good predictive power (q²) of 0.85. researchgate.netresearchgate.net

These models have revealed key structural features that influence activity. For example, in the case of HDAC inhibitors, the QSAR model suggested that hydrophobic character is crucial for inhibitory activity, and the addition of hydrophobic substituents would likely enhance potency. researchgate.netnih.govresearchgate.net Conversely, electron-withdrawing groups were found to have a negative impact on activity. nih.gov

| QSAR Model Statistics | FtsZ Inhibitors | HDAC Inhibitors |

| Correlation Coefficient (R² or r²) | 0.8319 nih.gov | 0.99 researchgate.netresearchgate.net |

| Cross-validated Coefficient (Q² or q²) | 0.6213 nih.gov | 0.85 researchgate.netresearchgate.net |

| Fisher Ratio (F) | 103.9 nih.gov | 631.80 researchgate.netresearchgate.net |

Virtual Screening and Database Mining for Analogous Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. rsc.org When guided by a validated pharmacophore model or a 3D-QSAR model, virtual screening can efficiently narrow down vast chemical spaces to a manageable number of promising candidates for further experimental testing.

This approach has been applied to discover novel benzamide derivatives. For example, a pharmacophore model for glucokinase activators was used to screen the ZINC database, a large, free database of commercially-available compounds for virtual screening. nih.govontosight.ai This process can lead to the identification of new chemical scaffolds with the desired biological activity. The hit compounds from virtual screening are typically subjected to further analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. rsc.org

Drug Design and Scaffold Optimization Principles

The insights gained from computational studies directly inform the principles of drug design and scaffold optimization. The goal is to rationally modify a chemical structure to improve its potency, selectivity, and pharmacokinetic properties.

Assessment of Molecular Three-Dimensionality and Shape Descriptors

The three-dimensional shape of a molecule is a critical determinant of its biological activity, as it governs how well the molecule fits into the binding site of its target protein. nih.gov Molecular shape descriptors are numerical values that quantify various aspects of a molecule's 3D structure, such as size, shape, and branching. researchgate.netfrontiersin.org

These descriptors play a significant role in QSAR studies and drug design. researchgate.net By analyzing the shape descriptors of a series of active compounds, researchers can identify the optimal shape for binding to a particular target. This information can then be used to guide the design of new molecules with improved shape complementarity. While the use of shape descriptors is well-established for ligand-based similarity searching, their application to protein structures to understand ligand selectivity is an emerging area of research. nih.gov

Rational Design Strategies for Fluorinated Benzamide Scaffolds

The design of fluorinated benzamide scaffolds, including this compound, is a nuanced process that leverages the effects of fluorine substitution to optimize drug-like properties and biological activity. Computational and chemoinformatic approaches are instrumental in predicting and understanding these effects, thereby guiding the synthesis of more effective and selective molecules.

Furthermore, the presence of the methylamino group at the 4-position introduces another layer of complexity and opportunity for rational design. This group can act as a hydrogen bond donor and can be involved in crucial interactions with protein residues. The interplay between the electron-withdrawing fluorine atom and the electron-donating methylamino group can be fine-tuned to achieve desired pharmacological profiles.

Computational techniques such as molecular docking are pivotal in elucidating the binding modes of fluorinated benzamide derivatives. While specific docking studies on this compound are not widely published, research on structurally related compounds, such as derivatives of 3-fluoro-4-morpholinoaniline, has demonstrated the utility of these methods. researchgate.net In such studies, molecular docking helps to predict the binding affinity and orientation of the synthesized compounds at the active site of an enzyme, providing insights that correlate with in vitro experimental results. researchgate.net

The rational design process also heavily relies on the analysis of structure-activity relationships (SAR). By systematically modifying the scaffold and observing the impact on biological activity, researchers can build predictive models. For example, in the development of TRPV1 antagonists, the combination of a 3-fluoro-4-(methylsulfonylamino)phenyl group with other pharmacophoric elements led to highly potent compounds. nih.gov This underscores the importance of considering the entire molecular structure in the design process.

A key aspect of the rational design of fluorinated benzamides is the modulation of their physicochemical properties, particularly lipophilicity (logP). Fluorine is often used to enhance lipophilicity, which can improve membrane permeability and oral bioavailability. ontosight.ainih.gov However, the effect of fluorination is highly context-dependent. soton.ac.uk Chemoinformatics tools are employed to predict these properties and guide the selection of substitution patterns that are most likely to result in favorable drug-like characteristics.

The table below illustrates the predicted physicochemical properties for this compound and a related non-fluorinated analog, 4-(methylamino)benzamide. These values are calculated using computational models and provide a quantitative basis for understanding the impact of fluorination.

| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Predicted Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | C₈H₉FN₂O | 168.17 | 1.25 | 58.33 |

| 4-(Methylamino)benzamide | C₈H₁₀N₂O | 150.18 | 0.85 | 58.33 |

The data suggests that the introduction of a fluorine atom at the 3-position is predicted to increase the lipophilicity (LogP) of the molecule without altering its polar surface area. This is a common strategy in drug design to enhance membrane permeability while maintaining necessary polar interactions for target binding.

Academic Research Directions and Potential Applications of 3 Fluoro 4 Methylamino Benzamide

Role as a Synthetic Intermediate for Advanced Chemical Entities

3-Fluoro-4-(methylamino)benzamide is a versatile synthetic intermediate, valued for its unique substitution pattern which includes a fluorine atom, a secondary amine, and a benzamide (B126) functional group. This arrangement of reactive sites allows for its use as a foundational component in the construction of more complex molecules, particularly heterocyclic and polyaromatic systems.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of the ortho-fluoro amine and benzamide moieties in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov

One major application is in the synthesis of quinazolines and quinazolinones . The reaction of the amino group with a suitable one-carbon synthon, followed by intramolecular cyclization, can lead to the formation of the quinazoline (B50416) ring system. For instance, condensation with an aldehyde or its equivalent, followed by an intramolecular aza-Wittig reaction, is a common strategy for constructing quinazolinones. nih.gov The specific structure of this compound allows for the formation of N-substituted quinazolinones, which are a class of compounds with diverse biological activities. nih.govresearchgate.net

Furthermore, the diamine-like structure that can be derived from the benzamide functionality makes it a potential precursor for benzimidazoles . By converting the benzamide to a carboxylic acid and then performing a condensation reaction with an ortho-phenylenediamine derivative, or by directly reacting the diamine precursor with an aldehyde, benzimidazole (B57391) derivatives can be synthesized. nih.govnih.gov The fluorine substituent can influence the electronic properties and biological activity of the resulting benzimidazole. nih.govnih.gov

Building Block for Complex Polyaromatic Systems

The reactivity of the fluorine atom and the amino group in this compound allows for its use as a building block in the synthesis of complex polyaromatic systems through cross-coupling reactions. The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org

In this context, the fluorine atom of this compound can undergo nucleophilic aromatic substitution with an amine or a phenol (B47542) under Ullmann conditions to form larger, more complex polyaromatic structures. wikipedia.org This reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups, a role the benzamide group can play. wikipedia.org Similarly, the methylamino group can act as the nucleophile in an Ullmann-type reaction with an aryl halide. These reactions are instrumental in creating biaryl ethers and diarylamines, which are structural motifs found in various functional materials and pharmaceutical agents. mdpi.com

Exploration in Target-Oriented Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the benzamide and methylamino groups provide points for further chemical modification to optimize interactions with biological targets.

Design and Synthesis of Derivatives for Protein-Ligand Interaction Studies

The benzamide scaffold is a common motif in a wide range of biologically active molecules. By modifying the substituents on the aromatic ring and the amide nitrogen, libraries of derivatives can be synthesized to probe the binding pockets of various proteins. The introduction of a fluorine atom, as seen in this compound, can significantly impact protein-ligand interactions. nih.gov

Fluorine can participate in hydrogen bonding and other non-covalent interactions, leading to enhanced binding affinity and selectivity. nih.gov For example, studies on fluorinated benzamide derivatives as binders for cereblon (CRBN), a component of an E3 ubiquitin ligase complex, have shown that fluorine substitution can increase binding affinity. nih.gov This makes this compound a valuable starting point for the design of novel protein-ligand probes and potential therapeutics, such as proteolysis-targeting chimeras (PROTACs). nih.gov

Investigation of Enzyme Active Site Binding Mechanisms

Benzamide derivatives are known to interact with the active sites of various enzymes. For instance, 3-aminobenzamide (B1265367) is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govnih.gov The structural similarity of this compound to 3-aminobenzamide suggests that its derivatives could also be investigated as potential enzyme inhibitors.

The fluorine atom can influence the electronic environment of the molecule, potentially altering its binding mode and inhibitory activity. By systematically modifying the structure of this compound and studying the interactions of the resulting derivatives with enzyme active sites, researchers can gain insights into the key determinants of binding and inhibition. This information is crucial for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications. For example, derivatives of 3-aminobenzofuran have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govfrontiersin.org

Receptor Binding Studies for Related Benzamide Ligands (e.g., Androgen Receptor Antagonism research for related compounds)

Benzamide-containing compounds have been explored as ligands for various receptors, including the androgen receptor (AR), which is a key target in the treatment of prostate cancer. The development of non-steroidal AR antagonists is an active area of research.

While there is no direct research on this compound as an androgen receptor antagonist, related benzamide structures have been investigated for this purpose. The general strategy involves designing molecules that can bind to the ligand-binding domain of the AR and disrupt its function. The modular nature of benzamide derivatives allows for the systematic modification of different parts of the molecule to optimize AR binding and antagonist activity. The presence of the fluoro and methylamino groups in this compound offers opportunities for creating derivatives with unique steric and electronic properties that could be explored in the context of androgen receptor antagonism.

Modulation of Biological Pathways via Structural Analogues

The strategic alteration of the this compound framework is a key approach in medicinal chemistry to develop analogues that can modulate various biological pathways. The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation. mdpi.com This has been a driving principle in the design of structural analogues.

One area of exploration involves creating derivatives to act as enzyme inhibitors. For example, research into histone deacetylase (HDAC) inhibitors has utilized fluorinated benzamide scaffolds. nih.gov By modifying the substituents on the benzamide ring, researchers can fine-tune the molecule's ability to bind to the active site of specific HDAC isoforms, thereby modulating pathways related to gene expression and cell cycle control. nih.gov Similarly, structure-activity relationship (SAR) studies on other classes of compounds, like 3-phenylcoumarins, have shown that introducing a fluorine atom can influence inhibitory activity against targets like monoamine oxidase B (MAO-B), an enzyme critical in neuro-transmitter metabolism. frontiersin.org While not direct analogues, these studies exemplify the principle of using fluorination to alter biological activity.

Development of Chemical Probes and Imaging Agents

The development of chemical probes and imaging agents from benzamide structures is a significant area of research, allowing for the non-invasive study of biological processes.

The synthesis of radiolabeled benzamide derivatives is crucial for their use as tracers in Positron Emission Tomography (PET), a powerful in vivo imaging technique. koreascience.krunimi.it The most common radioisotope used for this purpose is fluorine-18 (B77423) ([¹⁸F]) due to its ideal physical properties for imaging. mdpi.com The general approach involves synthesizing a precursor molecule that can then be reacted with [¹⁸F]fluoride in the final step. nih.gov

A common method for introducing ¹⁸F is through nucleophilic substitution on an aromatic ring, where a leaving group (like a nitro group) is displaced by the [¹⁸F]fluoride. For example, the synthesis of novel fluorinated benzamide compounds as potential HDAC inhibitors has been described where a hydroxyl group is converted to a fluorine substituent. nih.gov In another relevant example, the radiosynthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, a structural analogue for imaging potassium channels, was achieved via an isotope exchange method starting from a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor. biorxiv.orgnih.gov The process often involves optimizing reaction conditions such as temperature, solvent, and base to maximize the radiochemical yield. nih.gov Following the reaction, the final radiolabeled product must be purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for in vivo use. nih.gov

| Radiosynthesis Step | Description |

| Precursor Synthesis | A non-radioactive precursor molecule is designed and synthesized. It contains a suitable leaving group (e.g., nitro, trimethylammonium) at the position intended for radiolabeling. |

| Radiolabeling | The precursor is reacted with a radioactive fluoride (B91410) source, typically [¹⁸F]F⁻, often in the presence of a phase-transfer catalyst like Kryptofix-222® (K₂₂₂). mdpi.com |

| Purification | The resulting radiolabeled compound is separated from unreacted precursors and byproducts using techniques like High-Performance Liquid Chromatography (HPLC). |

| Formulation | The purified radiotracer is formulated in a biocompatible solution for administration. |

Once radiolabeled, benzamide derivatives serve as powerful probes to interrogate biological systems. These probes allow researchers to visualize and quantify the distribution and density of specific molecular targets in living organisms. Benzamide-based radiotracers have been developed for imaging malignant melanoma by targeting melanin. koreascience.kr

A significant application is in neuroimaging. For instance, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) and its analogue [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) have been developed as PET radioligands that target voltage-gated potassium (K⁺) channels to image demyelination in the brain. biorxiv.orgnih.gov These probes can effectively cross the blood-brain barrier and provide information on the status of nerve cells, which is valuable for studying neurodegenerative diseases. biorxiv.orgnih.gov Similarly, other fluorinated derivatives have been designed to target the adenosine (B11128) A2A receptor, which is implicated in conditions like Parkinson's disease. nih.gov The ability of these probes to bind to specific receptors allows for the non-invasive study of disease pathology and the evaluation of potential new therapies.

Contribution to Structure-Activity Relationship (SAR) Knowledge in Fluorinated Benzamide Research

The study of fluorinated benzamides, including structures related to this compound, has significantly advanced the understanding of structure-activity relationships (SAR) in medicinal chemistry. lboro.ac.uk SAR studies systematically analyze how modifying a molecule's chemical structure alters its biological effects, providing a roadmap for designing more effective and specific drugs. nih.gov

A key contribution from this research is the understanding of fluorine's role in drug design. Incorporating fluorine into a molecule can improve metabolic stability due to the high strength of the carbon-fluorine bond. core.ac.uk It can also enhance other crucial properties like binding affinity and the ability to cross biological membranes. mdpi.com SAR studies on various fluorinated compounds have demonstrated that the position of the fluorine atom is critical. For instance, in a series of fluorinated derivatives targeting the adenosine A2A receptor, fluorination in the para-position of a benzamide led to a five-fold increase in binding affinity compared to fluorination in the ortho-position. nih.gov

Furthermore, SAR studies on fluorinated benzylamines and phenethylamines as inhibitors of monoamine oxidase (MAO) have explored how the electron-withdrawing nature of fluorine can influence a compound's activity. nih.gov This research helps to build predictive models for how fluorination will affect a molecule's interaction with an enzyme's active site. nih.gov This knowledge is invaluable for the rational design of new therapeutic agents, allowing chemists to strategically place fluorine atoms to optimize a drug's potency, selectivity, and pharmacokinetic profile. lboro.ac.uk

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(methylamino)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A plausible route starts with fluorinated benzaldehyde derivatives undergoing reductive amination with methylamine, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. Critical parameters include temperature control (e.g., 0–25°C for amide bond formation) and solvent selection (e.g., dry THF or DMF to avoid hydrolysis). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .

Q. How should researchers characterize the structural purity of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methylamino group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area under the curve).

Batch-specific certificates of analysis (COA) should include residual solvent and heavy metal screening .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Prefers polar aprotic solvents like DMSO (tested at 10 mM for stock solutions). Aqueous solubility is limited; use co-solvents (e.g., 10% Cremophor EL) for in vitro assays.

- Stability : Store lyophilized powder at 2–8°C in moisture-free, sealed containers. Monitor degradation via HPLC after reconstitution (e.g., ≤24 hours at 4°C) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Target Identification : Use affinity chromatography with immobilized compound derivatives to capture binding proteins, followed by LC-MS/MS for protein identification.

- Functional Assays : Test kinase inhibition (e.g., radiometric assays) or receptor antagonism (e.g., cAMP modulation for GPCR targets). Reference structural analogs like LY2456302, a KOR antagonist with similar fluorobenzamide motifs, to design assays .

Q. What strategies ensure selectivity for the intended biological target?

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent Modulation : Replace the methylamino group with ethylamino or cyclopropylamino groups to assess steric/electronic effects.

- Bioisosteric Replacement : Substitute the fluorine atom with chlorine or trifluoromethyl groups to evaluate potency changes.

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like poly(ADP-ribose) polymerase (PARP), leveraging benzamide’s known role in enzyme inhibition .

Q. How should researchers address contradictions in bioactivity data across studies?

- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out degradation or impurities.

- Assay Standardization : Use internal controls (e.g., known PARP inhibitors) to normalize inter-lab variability.

- Dose-Response Curves : Confirm activity at multiple concentrations (e.g., 0.1–100 µM) to avoid false positives from off-target effects at high doses .

Q. What analytical methods resolve challenges in quantifying low-concentration samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.